molecular formula C14H25O9P B12808387 Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester CAS No. 157977-95-2

Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester

Cat. No.: B12808387
CAS No.: 157977-95-2
M. Wt: 368.32 g/mol
InChI Key: LBYUETVDVFUNOO-UHFFFAOYSA-N
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Description

Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is a complex organic compound that features a phosphinocarboxylic acid core with tert-butyloxymethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester typically involves the reaction of phosphinocarboxylic acid derivatives with tert-butyloxymethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method allows for precise control over reaction parameters, leading to more efficient and scalable production . The use of flow microreactors also enhances the safety and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphinocarboxylic acid derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism by which bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butyloxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The phosphinocarboxylic acid core can undergo various transformations, facilitating its use in different chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tert-butyloxymethoxy)oxophosphinocarboxylic acid, methyl ester is unique due to the combination of its functional groups, which confer specific reactivity and stability. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

157977-95-2

Molecular Formula

C14H25O9P

Molecular Weight

368.32 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy(methoxycarbonyl)phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C14H25O9P/c1-13(2,3)10(15)20-8-22-24(18,12(17)19-7)23-9-21-11(16)14(4,5)6/h8-9H2,1-7H3

InChI Key

LBYUETVDVFUNOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(C(=O)OC)OCOC(=O)C(C)(C)C

Origin of Product

United States

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